Circulatory Dominance: 4-Hydroxy Alverine Accounts for 94% of Total Exposure vs Alverine Parent at 3%
In a single-dose pharmacokinetic study of Alverine citrate 120 mg (Spasmonal Forte) conducted in 12 fasting healthy Caucasian volunteers, alverine parent accounted for only 3% of total alverine-related moieties in circulation, whereas total 4-hydroxy alverine (free and conjugated) accounted for 94% based on comparisons of total exposure (AUC) [1]. This quantitative distribution establishes 4-Hydroxy Alverine as the predominant circulating species post-administration, not the parent Alverine. The first HPLC-MS/MS analytical protocol simultaneously quantified alverine parent, 4-hydroxy alverine, N-desethyl alverine, and 4-hydroxy alverine glucuronide in human plasma, providing validated methodology for this comparison [1].
| Evidence Dimension | Relative circulatory abundance (% of total alverine-related moieties in plasma) |
|---|---|
| Target Compound Data | 94% (free and conjugated 4-Hydroxy Alverine combined) |
| Comparator Or Baseline | Alverine parent: 3% |
| Quantified Difference | 31-fold higher relative abundance for 4-Hydroxy Alverine vs parent (94% vs 3%) |
| Conditions | Single oral dose of Alverine citrate 120 mg (Spasmonal Forte hard capsule); 12 fasting healthy male and female Caucasian volunteers; plasma samples analyzed via validated HPLC-MS/MS |
Why This Matters
Procurement of 4-Hydroxy Alverine reference standard is essential for bioequivalence studies, as the parent compound represents only a negligible fraction (3%) of circulating drug-related material.
- [1] Rizea-Savu S, Duna SN, Sandulovici RC. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology. 2021;12:620451. View Source
